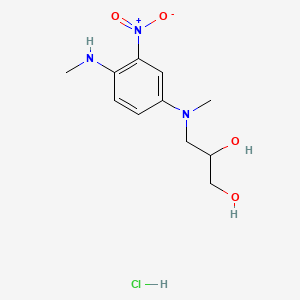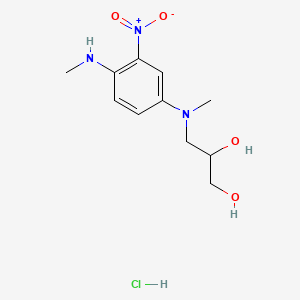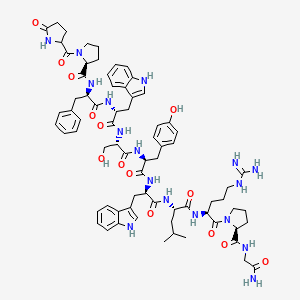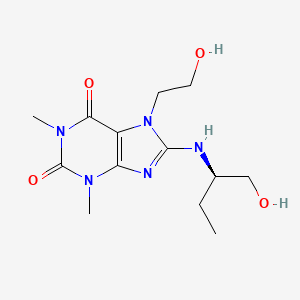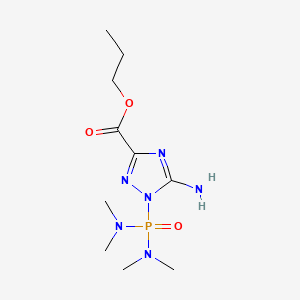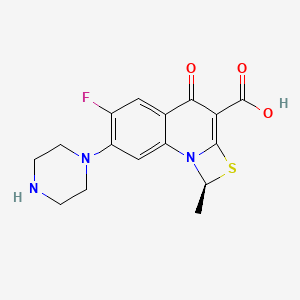
Ulifloxacin, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulifloxacin, (S)- is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prulifloxacin, a prodrug that is metabolized in the body to produce ulifloxacin . This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized through the esterification of prulifloxacin. The process involves the conversion of prulifloxacin to ulifloxacin ethyl ester, which is then hydrolyzed to produce ulifloxacin . The reaction conditions typically include the use of esterases, which facilitate the hydrolysis process .
Industrial Production Methods: The industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin, followed by its conversion to ulifloxacin through enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ulifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: Used in studies to understand bacterial resistance mechanisms.
Industry: Used in the development of new antibacterial agents and formulations.
Mecanismo De Acción
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic known for its effectiveness against respiratory infections.
Comparison: Ulifloxacin is unique in its high potency and broad-spectrum activity compared to other fluoroquinolones. It is generally more active in vitro against a variety of clinical isolates of Gram-negative and Gram-positive bacteria . Additionally, ulifloxacin has a longer elimination half-life, allowing for once-daily administration, which can improve patient compliance .
Propiedades
Número CAS |
138382-93-1 |
|---|---|
Fórmula molecular |
C16H16FN3O3S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1 |
Clave InChI |
SUXQDLLXIBLQHW-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
SMILES canónico |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


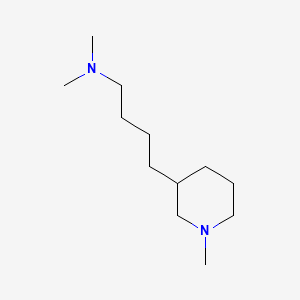

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

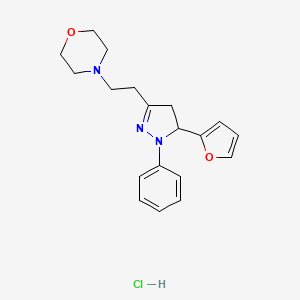
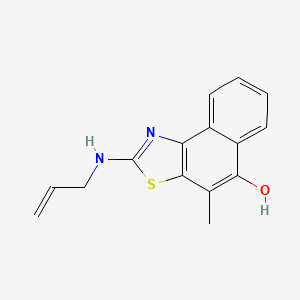
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

